molecular formula C11H6Cl2N2O2S2 B7522432 2,5-dichloro-N-(3-cyanophenyl)thiophene-3-sulfonamide

2,5-dichloro-N-(3-cyanophenyl)thiophene-3-sulfonamide

Cat. No.: B7522432
M. Wt: 333.2 g/mol
InChI Key: OBBKWHFYLMGHGQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3-cyanophenyl)thiophene-3-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2,5-dichloro-N-(3-cyanophenyl)thiophene-3-sulfonamide typically involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions often include the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,5-dichloro-N-(3-cyanophenyl)thiophene-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-dichloro-N-(3-cyanophenyl)thiophene-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-cyanophenyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,5-dichloro-N-(3-cyanophenyl)thiophene-3-sulfonamide can be compared with other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

    Thiophene-2-carboxylic acid: A simple thiophene derivative used in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and cyano groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2,5-dichloro-N-(3-cyanophenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O2S2/c12-10-5-9(11(13)18-10)19(16,17)15-8-3-1-2-7(4-8)6-14/h1-5,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBKWHFYLMGHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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